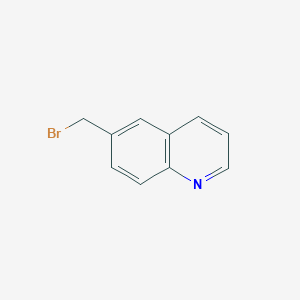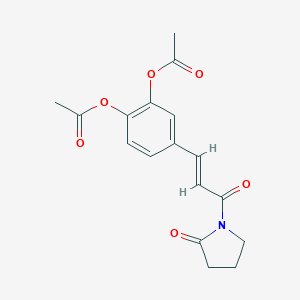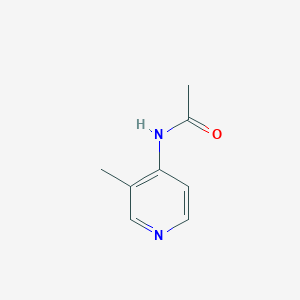
1-(2-Chloroethoxy)-2-nitrobenzene
Vue d'ensemble
Description
1-(2-Chloroethoxy)-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3. This compound is characterized by the presence of a nitro group (-NO2) and a chloroethoxy group (-OCH2CH2Cl) attached to a benzene ring. It is a derivative of nitrobenzene and is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Chloroethoxy)-2-nitrobenzene typically involves the nitration of 1-(2-chloroethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the benzene ring.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. These methods often include steps to purify the final product, such as recrystallization or distillation, to remove any impurities.
Analyse Des Réactions Chimiques
1-(2-Chloroethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron, hydrochloric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Chloroethoxy)-2-nitrobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving nitro and chloroethoxy groups.
Medicine: Research into potential pharmaceutical applications may involve the modification of the compound to develop new drugs with specific biological activities.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its reactivity and versatility.
Mécanisme D'action
The mechanism by which 1-(2-Chloroethoxy)-2-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. The nitro group can participate in redox reactions, while the chloroethoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved vary based on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethoxy)-2-nitrobenzene can be compared to other similar compounds, such as:
2-Ethoxyethanol: This compound has a similar ethoxy group but lacks the nitro and chloro groups, making it less reactive in certain chemical reactions.
2-(2-Chloroethoxy)ethanol: This compound contains a chloroethoxy group but lacks the nitro group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for various applications.
Propriétés
IUPAC Name |
1-(2-chloroethoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBLKVSJKHHJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402380 | |
| Record name | 1-(2-chloroethoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102236-25-9 | |
| Record name | 1-(2-chloroethoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)

